molecular formula C8H8ClNO4 B1457937 2-Chloro-3,4-dimethoxy-1-nitrobenzene CAS No. 1393442-37-9

2-Chloro-3,4-dimethoxy-1-nitrobenzene

Cat. No. B1457937
M. Wt: 217.6 g/mol
InChI Key: BYVZLDRFSQXIEM-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxy-1-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO4. It is a derivative of nitrobenzene, where two methoxy (OCH~3~) groups are attached to the benzene ring at positions 3 and 4, and a chlorine (Cl) atom is substituted at position 2. The compound exhibits a pale yellow color and is sparingly soluble in water. It is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 2-Chloro-3,4-dimethoxy-1-nitrobenzene involves chlorination of 3,4-dimethoxy-1-nitrobenzene using a suitable chlorinating agent. The reaction typically occurs under mild conditions and yields the desired product. Detailed synthetic pathways and optimization strategies can be found in the literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with two methoxy groups (OCH~3~) and a nitro group (NO~2~) attached. The chlorine atom (Cl) is positioned ortho to one of the methoxy groups. The arrangement of these functional groups significantly influences the compound’s reactivity and properties .
  • Chemical Reactions Analysis

    • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to various derivatives .
  • Physical and Chemical Properties Analysis

    • Density : Available in literature sources .
  • Safety and Hazards

    • Storage : Store in a cool, dry place away from incompatible materials .
  • Scientific Research Applications

    Synthesis and Chemical Properties

    • Synthesis of Derivatives : 2-Chloro-3,4-dimethoxy-1-nitrobenzene serves as a precursor in the synthesis of various chemical compounds. For instance, it's used in the preparation of 2, 5-dimethoxy-4-chloro-aniline through a reduction process involving iron powder and a mixture of EhOH-H_2O, with a focus on optimizing the reduction conditions for effective production (Wang Dong-tia, 2000).
    • Adsorption Studies : In environmental science, this compound has been studied for its adsorption characteristics. The adsorption of 4-chloro-2,5-dimethoxy nitrobenzene from aqueous solutions on pyrolytic char activated by ammonium dihydrogen phosphate is a significant area of research, particularly in the context of removing harmful substances from water (W. Xiao et al., 2014).

    Fungicidal Properties

    • Agricultural Use : Research has demonstrated the fungicidal properties of compounds derived from 2-Chloro-3,4-dimethoxy-1-nitrobenzene. For example, (phenylthio)‐acetohydroxamic acids and related compounds, prepared from this chemical, have shown effectiveness against agricultural pathogens like Aspergillus niger and Rhizoctonia solani, indicating potential applications in crop protection (S. M. A. D. ZAYED et al., 1965).

    Pharmaceutical Research

    • Intermediate in Drug Synthesis : This compound plays a role in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its derivative, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, has been synthesized and characterized for potential use in pharmaceuticals (Martin Sweeney et al., 2018).

    Environmental Studies

    • Remediation and Degradation : Studies on microbial degradation of chloronitrobenzenes, including derivatives of 2-Chloro-3,4-dimethoxy-1-nitrobenzene, have been conducted to understand their impact on the environment and potential for bioremediation. This research is crucial for managing the environmental impact of these compounds (M. Shah, 2014).

    properties

    IUPAC Name

    3-chloro-1,2-dimethoxy-4-nitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BYVZLDRFSQXIEM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8ClNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    217.60 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-3,4-dimethoxy-1-nitrobenzene

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    WLF Armarego, PA Reece - Australian Journal of Chemistry, 1981 - CSIRO Publishing
    A twelve-step synthesis of 8-chloroprazosin (3) hydrochloride starting from vanillin has been achieved in 16% overall yield (59% w/w yield). The hydrochloride is a useful internal …
    Number of citations: 4 www.publish.csiro.au

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